Tert-butyl 3-[5-(hydroxymethyl)-1,3-oxazol-2-yl]azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-[5-(hydroxymethyl)-1,3-oxazol-2-yl]azetidine-1-carboxylate is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, an azetidine ring, and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[5-(hydroxymethyl)-1,3-oxazol-2-yl]azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the oxazole ring followed by the introduction of the azetidine ring and the tert-butyl ester group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide. The final step usually involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to control reaction times and temperatures more precisely. Additionally, industrial methods may employ catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-[5-(hydroxymethyl)-1,3-oxazol-2-yl]azetidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The oxazole ring can be reduced under specific conditions to form a more saturated heterocycle.
Substitution: The tert-butyl ester group can be substituted with other ester groups or converted to a carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Acidic or basic conditions can facilitate the substitution reactions, often using reagents like hydrochloric acid or sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the oxazole ring could produce a dihydrooxazole compound.
Scientific Research Applications
Tert-butyl 3-[5-(hydroxymethyl)-1,3-oxazol-2-yl]azetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-[5-(hydroxymethyl)-1,3-oxazol-2-yl]azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole and azetidine rings can interact with active sites of enzymes, potentially inhibiting or modifying their activity. The tert-butyl ester group can enhance the compound’s stability and bioavailability, making it more effective in biological systems.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate: Lacks the oxazole ring, making it less complex.
Tert-butyl 3-(hydroxymethyl)-1,3-oxazolidine-1-carboxylate: Contains an oxazolidine ring instead of an oxazole ring.
Tert-butyl 3-(hydroxymethyl)-1,3-thiazol-2-yl]azetidine-1-carboxylate: Contains a thiazole ring instead of an oxazole ring.
Uniqueness
The presence of both an oxazole ring and an azetidine ring in tert-butyl 3-[5-(hydroxymethyl)-1,3-oxazol-2-yl]azetidine-1-carboxylate makes it unique compared to similar compounds
Properties
IUPAC Name |
tert-butyl 3-[5-(hydroxymethyl)-1,3-oxazol-2-yl]azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-12(2,3)18-11(16)14-5-8(6-14)10-13-4-9(7-15)17-10/h4,8,15H,5-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCGBGKMZDUHIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=NC=C(O2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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